molecular formula C18H19N3O B216119 (6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

(6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Katalognummer B216119
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: YDIVINGGLZSRSS-SSZFMOIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a yellow powder that has a molecular formula of C23H24N4O. It is synthesized using a specific method that involves the reaction of various reagents.

Wirkmechanismus

The mechanism of action of (6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. It may also exert its antifungal and antibacterial properties by disrupting the cell membrane and inhibiting cell growth.
Biochemical and Physiological Effects:
(6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to have antifungal and antibacterial properties. However, the exact biochemical and physiological effects of this compound are not fully understood and require further investigation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in lab experiments include its potential applications in various fields, including medicinal chemistry and material science. This compound has been shown to exhibit anticancer activity against various cancer cell lines, and it has potential applications as a photochromic material. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the research on (6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. These include:
1. Investigating the mechanism of action of this compound in more detail to better understand its anticancer, antifungal, and antibacterial properties.
2. Conducting further studies to evaluate the potential applications of this compound as a photochromic material.
3. Developing new synthesis methods for this compound that are more cost-effective and scalable.
4. Investigating the potential applications of this compound in other fields, such as nanotechnology and catalysis.
5. Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer, fungal infections, and bacterial infections.
In conclusion, (6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a compound that has potential applications in various fields, including medicinal chemistry and material science. This compound has been shown to exhibit anticancer, antifungal, and antibacterial properties, but its exact mechanism of action and biochemical and physiological effects require further investigation. Future research on this compound should focus on developing new synthesis methods, investigating its potential applications in other fields, and conducting preclinical and clinical studies to evaluate its safety and efficacy as a potential therapeutic agent.

Synthesemethoden

(6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is synthesized using a specific method that involves the reaction of various reagents. The first step involves the reaction of cyclohexanone and ethyl acetoacetate in the presence of sodium ethoxide to form 2,4-cyclohexadienone. This intermediate is then reacted with tert-butylamine and 2-chloroquinazoline in the presence of potassium tert-butoxide to form (6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one.

Wissenschaftliche Forschungsanwendungen

(6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, this compound has been shown to exhibit anticancer activity against various cancer cell lines. It has also been shown to have antifungal and antibacterial properties. In material science, (6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has potential applications as a photochromic material, which can change color upon exposure to light.

Eigenschaften

Produktname

(6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Molekularformel

C18H19N3O

Molekulargewicht

293.4 g/mol

IUPAC-Name

(6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C18H19N3O/c1-18(2,3)21-17-12-8-4-6-10-14(12)19-16(20-17)13-9-5-7-11-15(13)22/h4-11,19H,1-3H3,(H,20,21)/b16-13-

InChI-Schlüssel

YDIVINGGLZSRSS-SSZFMOIBSA-N

Isomerische SMILES

CC(C)(C)/N=C/1\C2=CC=CC=C2N/C(=C/3\C=CC=CC3=O)/N1

SMILES

CC(C)(C)NC1=NC(=C2C=CC=CC2=O)NC3=CC=CC=C31

Kanonische SMILES

CC(C)(C)N=C1C2=CC=CC=C2NC(=C3C=CC=CC3=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.